Ethyl (p-nitrophenyl)phosphonothioate
Description
Context within Organophosphorus Chemistry
Ethyl (p-nitrophenyl)phosphonothioate, also known by its common name EPN, is an organophosphorus compound belonging to the phosphonothioate class. nih.govwikipedia.orgsigmaaldrich.com Structurally, it is an organic phosphonate (B1237965), a phosphonic ester, and an organothiophosphate. nih.gov Its chemical formula is C₁₄H₁₄NO₄PS, and it has a molecular weight of 323.30 g/mol . wikipedia.orgsigmaaldrich.com The compound exists as a light yellow crystalline powder with a characteristic aromatic odor. nih.gov
The key feature of organophosphorus compounds like EPN is their biological activity, which often stems from their ability to inhibit acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals. nih.govnih.gov EPN itself is not a direct inhibitor; it undergoes metabolic biotransformation where the phosphorus-sulfur (P=S) bond is converted to a phosphorus-oxygen (P=O) bond, forming its oxygen analog, EPNO (O-ethyl O-p-nitrophenyl phenylphosphonate). wikipedia.orgnih.gov This oxygen analog is the active inhibitor of acetylcholinesterase. wikipedia.org The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors. wikipedia.orgnih.gov
Historical Trajectory of Chemical Investigations
The development of EPN as an insecticide dates back to the mid-20th century. It was introduced to the market in 1948. While specific details of its initial discovery are not extensively documented in readily available literature, its synthesis falls within the broader expansion of organophosphorus chemistry for agricultural applications during that era.
A method for the stereospecific synthesis of optically active O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN) was reported in 1982. oup.com This method utilized a mixed anhydride (B1165640) approach, reacting O,O-diethyl phosphorochloridate with O-ethyl phenylphosphonothioic acid to form an anhydride, which was then converted to EPN by reaction with sodium phenoxide. oup.com Research has also explored the different biological activities of the chiral isomers of EPN and its oxygen analog, EPNO. wikipedia.org
Detailed Research Findings
Scientific investigations into this compound have explored its chemical properties, synthesis, and reactivity.
Chemical Synthesis and Properties
A laboratory synthesis method for O-aryl O-ethyl phenylphosphonothionates, including EPN, involves the use of a mixed anhydride. oup.com The reaction of O,O-diethyl phosphorochloridate with O-ethyl phenylphosphonothioic acid yields an anhydride intermediate. This intermediate is then reacted with the sodium salt of p-nitrophenol to produce EPN. oup.com This method has been shown to proceed without racemization, allowing for the production of optically pure isomers. oup.com
The physicochemical properties of EPN have been documented across various sources.
| Property | Value | Source(s) |
| IUPAC Name | O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | wikipedia.org |
| CAS Number | 2104-64-5 | wikipedia.orgepa.gov |
| Molecular Formula | C₁₄H₁₄NO₄PS | wikipedia.orgepa.gov |
| Molecular Weight | 323.30 g/mol | wikipedia.orgsigmaaldrich.com |
| Appearance | Light yellow crystalline powder | nih.gov |
| Melting Point | 36 °C (97 °F; 309 K) | wikipedia.org |
| Boiling Point | 215 °C at 0.667 kPa | wikipedia.org |
| Solubility in water | Insoluble | wikipedia.org |
| Stability | Stable in neutral and acidic media; hydrolyzed by alkali. | nih.gov |
Reactivity and Degradation
The reactivity of EPN is a key aspect of its chemical profile. It is known to be stable under neutral and acidic conditions but undergoes hydrolysis in the presence of alkali, which liberates p-nitrophenol. nih.gov The hydrolysis of similar p-nitrophenyl esters of phosphoric and thiophosphoric acids has been studied, revealing that the reaction with alkali is typically bimolecular. researchgate.netresearchgate.net
The degradation of EPN in the environment is influenced by factors such as hydrolysis and oxidation. coastalwiki.org In soil, the breakdown of EPN primarily occurs through hydrolysis and oxidation to phenylphosphonic acid, which is then further degraded. iastate.edu Metabolic studies in animals have identified several degradation products, including p-aminophenyl ethyl benzenethiophosphonate, O-ethyl phenylphosphonic acid, phenylphosphonic acid, O-ethyl phenylphosphonothioic acid, and p-nitrophenol. wikipedia.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
12262-83-8 |
|---|---|
Molecular Formula |
C8H10NO4PS |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethoxy-hydroxy-(4-nitrophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10NO4PS/c1-2-13-14(12,15)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,15) |
InChI Key |
BTCJTZHMWDKPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Chemical Synthesis and Methodological Approaches
Core Synthetic Routes for Organophosphonothioate Derivatives
The fundamental structure of organophosphonothioates, including Ethyl (p-nitrophenyl)phosphonothioate, is assembled through key reactions that form the phosphorus-sulfur and phosphorus-oxygen bonds.
A primary route for the synthesis of O-aryl phosphonothioates involves the condensation of a suitable phosphonothioic chloride with a phenolic compound. In the case of this compound, a key step is the reaction of phenylphosphonothioic dichloride with sodium p-nitrophenoxide. nih.gov This reaction is a nucleophilic substitution at the phosphorus center, where the phenoxide ion displaces a chloride ion.
The synthesis can be conceptualized as a multi-step process. Initially, a precursor such as phenylphosphonothioic dichloride is prepared. This intermediate is then sequentially reacted with an alcohol (ethanol) and a phenol (B47542) (p-nitrophenol) in the presence of a base to form the final product. The use of their respective sodium salts, sodium ethanolate (B101781) and sodium p-nitrophenoxide, facilitates the reaction.
A general representation of this condensation reaction is the reaction of a phosphonothioic dichloride with an alcohol and a phenol:
This approach allows for the systematic variation of both the alkyl and aryl groups attached to the phosphorus center.
The creation of the characteristic phosphonothioate (P=S) and phosphonate (B1237965) (P=O) linkages is a critical aspect of the synthesis of these compounds. The thiono (P=S) moiety in this compound is typically introduced early in the synthetic sequence, often starting from a phosphorus precursor that already contains the sulfur atom, such as thiophosphoryl chloride (PSCl₃) or by reacting phosphorus trichloride (B1173362) with a sulfur source.
The formation of the P-O linkages occurs through the condensation reactions described above, where alkoxides and phenoxides act as nucleophiles. The Atherton-Todd reaction is another relevant method for forming P-O and P-N bonds from H-phosphonates, H-phosphinates, and related compounds. scispace.com While not always directly applied for the synthesis of simple phosphonothioates like EPN, it represents a versatile tool in organophosphorus chemistry for creating similar linkages under mild conditions, typically using a base and a halogenating agent like carbon tetrachloride. scispace.com
The relative reactivity of the P-Cl bonds in the dichloride intermediate allows for a stepwise and controlled introduction of the ethoxy and p-nitrophenoxy groups.
Stereoselective Synthesis and Chiral Isomer Isolation
The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. wikipedia.org The synthesis and separation of these chiral isomers are of significant interest for understanding their specific properties.
The stereoselective synthesis of P-chiral organophosphorus compounds is a challenging but advancing area of organic chemistry. researchgate.net One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Another strategy is the use of chiral catalysts in reactions that create the phosphorus stereocenter. For instance, palladium-catalyzed asymmetric cyclization has been used to synthesize P-chiral biaryl phosphonates with good enantioselectivity. mdpi.com While not a direct synthesis of EPN, this methodology demonstrates the potential for catalytic enantioselective synthesis in this class of compounds.
A mixed anhydride (B1165640) method has been reported for the synthesis of optically active O-aryl O-ethyl phenylphosphonothionates, including EPN. nih.gov This method involves the reaction of O,O-diethyl phosphorochloridate with O-ethyl phenylphosphonothioic acid to form a phosphoric-phosphonothioic anhydride intermediate. This anhydride then reacts with a sodium phenoxide in an esterification that proceeds without racemization, thereby producing an optically pure product. nih.gov
Once a racemic mixture of this compound is synthesized, the individual enantiomers can be separated. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for the analytical and preparative separation of enantiomers of organophosphorus pesticides.
Derivatization Strategies for Analog Compounds
The synthesis of analog compounds of this compound is a key strategy for studying structure-activity relationships. This involves systematically modifying different parts of the molecule, such as the phenyl ring, the p-nitrophenyl ring, or the ethyl group, and observing the effect on its chemical or biological properties.
Similarly, the phenyl group attached directly to the phosphorus atom can be modified. This can be achieved by starting with different substituted phenylphosphonothioic dichlorides. The synthesis of a variety of aryl- and heteroaryl-dichlorophosphines has been developed using organozinc reagents, which are less nucleophilic than Grignard or organolithium reagents and thus less prone to side reactions. nih.gov This method is compatible with a wide range of functional groups on the aryl bromide starting material, offering a versatile route to precursors for EPN analogs with modified phenyl groups. nih.gov
Furthermore, the alkyl group can also be varied by using different alcohols in the initial condensation step. For instance, a homologous series of O-alkyl-O-methylchloroformimino phenylphosphonates has been synthesized to study the effect of the alkyl chain length on certain biological activities. researchgate.net
These derivatization strategies provide a powerful toolkit for chemists to fine-tune the properties of phosphonothioate compounds for various scientific applications.
Chemical Reactivity and Mechanistic Chemistry
Hydrolytic Transformation Pathways
The hydrolysis of Ethyl (p-nitrophenyl)phosphonothioate involves the cleavage of the P-OAr bond, leading to the formation of p-nitrophenol and O-ethyl phenylphosphonothioic acid. This process is influenced by various factors, including the solvent environment and the pH of the medium.
Solvent Effects on Reaction Kinetics and Mechanisms
The nature of the solvent can significantly impact the rate and mechanism of hydrolysis. While specific studies on the solvent effects on this compound are not extensively documented in publicly available literature, general principles of organophosphorus chemistry suggest that polar solvents would facilitate the reaction by stabilizing the charged transition states or intermediates involved. For instance, in the alkaline hydrolysis of similar phosphonates, the use of micellar systems, such as sodium dodecyl sulfate (B86663) (SDS) in hexanol-water, has been shown to accelerate the reaction rate.
pH-Dependent Hydrolysis and Reaction Rate Constant Determination
The stability of this compound is highly dependent on the pH of the aqueous medium. It is reported to be stable in neutral and acidic conditions but undergoes hydrolysis in alkaline environments, liberating p-nitrophenol. nih.gov The rate of this hydrolysis is directly influenced by the hydroxide (B78521) ion concentration.
Data on the half-life (DT50) of this compound at different pH values highlights this dependency:
At pH 4, the DT50 is 70 days. agropages.com
At pH 7, the DT50 is 22 days. agropages.com
Under alkaline conditions, the DT50 is significantly shorter at 3.5 days. agropages.com
This data clearly indicates that the hydrolysis rate increases with increasing pH. A complete pH-rate profile, which would involve determining the pseudo-first-order rate constants (k_obs) across a wide range of pH values, would provide a more comprehensive understanding of the reaction kinetics. Such profiles for similar compounds often show a rate that is first-order in hydroxide ion concentration in the alkaline region. researchgate.net
Energetic Profiles and Activation Parameters (ΔH‡, ΔS‡, ΔG‡)
The energetic landscape of the hydrolysis reaction provides crucial insights into the mechanism. The activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined by studying the reaction rate at different temperatures.
Proposed Mechanistic Pathways (e.g., Sₙ1-like thiometaphosphate intermediate, concerted processes)
The mechanism of nucleophilic substitution at the phosphorus center of phosphonothioates can proceed through different pathways. Two commonly proposed mechanisms are:
A concerted, Sₙ2-like mechanism: In this pathway, the nucleophile (e.g., a hydroxide ion) attacks the phosphorus center at the same time as the leaving group (p-nitrophenoxide) departs. This proceeds through a single, high-energy pentacoordinate transition state. ucsd.edu
A stepwise mechanism involving a pentacoordinate intermediate: This pathway involves the initial formation of a relatively stable pentacoordinate intermediate, which then breaks down in a subsequent step to release the leaving group. ucsd.edu
For some phosphonothioate reactions, the possibility of an Sₙ1-like mechanism involving a highly reactive thiometaphosphate intermediate has been considered. masterorganicchemistry.com This intermediate is formed by the unimolecular dissociation of the leaving group, followed by a rapid attack by the nucleophile. However, the existence and role of such intermediates are often debated and depend on the specific reactants and conditions.
The actual pathway followed by the hydrolysis of this compound is likely influenced by factors such as the nature of the solvent and the pH.
Nucleophilic Substitution Processes
Beyond hydrolysis, the phosphorus center of this compound is susceptible to attack by other nucleophiles, such as amines. These reactions are important in understanding its interactions with biological molecules and in potential derivatization strategies.
Competitive Pathways in Reactions with Nitrogenous Nucleophiles
When this compound reacts with nitrogenous nucleophiles, such as primary or secondary amines, a competitive situation can arise. The amine can act as a nucleophile, attacking the phosphorus center to displace the p-nitrophenoxide leaving group. This would result in the formation of a phosphonamidothioate.
The reactivity of the amine as a nucleophile will depend on its basicity and steric hindrance. More basic and less sterically hindered amines are generally more potent nucleophiles. However, the amine can also act as a base, catalyzing the hydrolysis of the phosphonothioate if water is present in the reaction medium.
Detailed kinetic studies and product analysis of the reactions of this compound with various nitrogenous nucleophiles would be necessary to fully elucidate the competitive nature of these pathways and to determine the relative rates of aminolysis versus hydrolysis under different conditions.
Factors Influencing Site Selectivity (e.g., Phosphorus vs. Aryl Carbon)
Nucleophilic attack on this compound can theoretically occur at two primary sites: the electrophilic phosphorus center and the carbon atoms of the p-nitrophenyl ring, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. However, the vast majority of documented reactions involve nucleophilic attack at the phosphorus atom.
Several factors govern this selectivity:
Electrophilicity of Phosphorus: The phosphorus atom is rendered highly electrophilic by the cumulative electron-withdrawing effects of the p-nitrophenoxy, ethoxy, and phenyl groups, as well as the thiocarbonyl group. This makes it a prime target for nucleophiles.
Nature of the Nucleophile: The reactivity and selectivity are influenced by the properties of the attacking nucleophile. "Soft" nucleophiles may favor attack at the "softer" phosphorus center, while "hard" nucleophiles might be expected to have a greater affinity for the "harder" aryl carbon. However, in practice, attack at phosphorus is the dominant pathway for most common nucleophiles.
Leaving Group Ability: The p-nitrophenoxide ion is an excellent leaving group, which thermodynamically favors the cleavage of the P-OAr bond following nucleophilic attack at the phosphorus center.
Steric Hindrance: The phosphorus center is relatively accessible to incoming nucleophiles compared to the sterically hindered aryl carbons, which are shielded by the bulky phosphonothioate group.
Reaction Conditions: While not extensively documented for this compound specifically, studies on analogous compounds suggest that extreme conditions or highly specific catalytic systems might be required to favor SNAr over attack at the phosphorus.
In the context of hydrolysis, the reaction overwhelmingly proceeds via nucleophilic attack of water or hydroxide ion on the phosphorus atom, leading to the displacement of p-nitrophenol.
Catalytic Effects on Reaction Kinetics and Product Distribution
The hydrolysis of this compound can be significantly accelerated by catalysts. The nature of the catalyst influences not only the reaction rate but can also affect the product distribution in more complex reaction systems.
Acid-Base Catalysis: The hydrolysis of phosphonates is subject to both acid and base catalysis. In alkaline conditions, the hydrolysis rate increases significantly. For instance, the base-catalyzed hydrolysis of sterically hindered phosphinates has been shown to be highly dependent on steric hindrance, with less hindered esters hydrolyzing much faster. nih.gov In acidic conditions, the hydrolysis of related p-nitrophenyl phosphinates has been observed to have an optimal acid concentration, beyond which the rate may decrease due to inhibition effects. nih.gov
Interactive Data Table: General Trends in Acid-Base Catalysis of Phosphonate (B1237965) Esters
| Catalyst Type | General Effect on Rate | Factors Influencing Rate | Typical Products of Hydrolysis |
| Acid | Catalytic | Acid concentration, steric hindrance | Phosphonic acid, alcohol |
| Base | Strong Catalysis | pH, steric hindrance, electronic effects | Phosphonate salt, alcohol |
Note: This table represents general trends observed for phosphonate esters, including those structurally related to this compound.
Oxidative Transformation Dynamics
A critical reaction of this compound is its oxidative transformation, wherein the thiono (P=S) group is converted to the corresponding oxon (P=O) analogue, O-Ethyl O-(4-nitrophenyl) phenylphosphonate (B1237145) (EPNO). This transformation is of particular importance as the oxon form is often a more potent inhibitor of acetylcholinesterase.
This oxidation can be achieved using various chemical oxidants. While detailed kinetic studies specifically on the chemical oxidation of this compound are not extensively reported in the readily available literature, the general mechanism involves the attack of an oxidant on the sulfur atom. Common laboratory oxidants capable of this transformation include permanganate (B83412) salts and peroxy acids. The reaction proceeds through a proposed intermediate which then rearranges to form the P=O bond and eliminates a sulfur-containing species.
Metal-Ion Promoted Chemical Transformations
Metal ions can act as potent catalysts for the hydrolysis and other transformations of this compound. They can function as Lewis acids, activating the phosphorus center towards nucleophilic attack, or by delivering a coordinated nucleophile, such as a hydroxide ion.
Homogeneous Catalysis
In homogeneous systems, metal complexes can significantly enhance the rate of hydrolysis. Lanthanide ions, for example, are known to be effective catalysts for the hydrolysis of phosphate (B84403) esters. rsc.org Studies on the hydrolysis of ethyl p-nitrophenyl phosphate, a close analogue, have shown that metal complexes such as Co(III)-cyclen and Zn(II)-cyclen can catalyze the reaction, with the mechanism involving coordination of the substrate to the metal center followed by attack of a coordinated hydroxide. rsc.org The catalytic activity is dependent on the metal ion, the ligand, and the pH of the solution.
Interactive Data Table: Selected Homogeneous Catalysts for the Hydrolysis of Related Organophosphates
| Catalyst | Substrate | pH | Temperature (°C) | Observations |
| Co(III)-cyclen | Ethyl p-nitrophenyl phosphate | 7 | 50 | P-O cleavage is rate-limiting. |
| Zn(II)-cyclen | Ethyl p-nitrophenyl phosphate | 8.5 | 80 | Suggests an earlier transition state. |
| Eu(III) | Ethyl p-nitrophenyl phosphate | 6.5 | 50 | Suggests a late transition state or interaction with the nitro group. |
Data sourced from a study on the metal ion catalyzed hydrolysis of ethyl p-nitrophenyl phosphate. rsc.org
Heterogeneous Catalysis with Supported Metal Ions
The use of heterogeneous catalysts, where the metal ions are supported on a solid matrix, offers advantages in terms of catalyst recovery and reuse. Materials like silica (B1680970), alumina, and various polymers can be functionalized with chelating ligands to immobilize metal ions. mdpi.com
For instance, silica- and alumina-supported nickel catalysts have been investigated for methane (B114726) partial oxidation, demonstrating the versatility of these support materials. mdpi.com In the context of organophosphate degradation, silica-alumina has been used as a support for platinum catalysts. researchgate.net The interaction between the metal and the support can influence the catalyst's activity and stability. mdpi.com
Recent research has demonstrated the effectiveness of solid-supported lanthanide ions for the methanolysis of phosphonothioate esters. For example, Yb³⁺ supported on silica functionalized with iminodiacetic acid has shown significant rate enhancements for the cleavage of a phosphonothioate ester. rsc.org Metal oxide nanoparticles also represent a class of heterogeneous catalysts with potential for the degradation of organophosphorus compounds due to their high surface area and reactivity. nih.gov
Environmental Chemistry and Degradation Pathways
Abiotic Transformation Processes in Environmental Compartments
Abiotic degradation of Ethyl (p-nitrophenyl)phosphonothioate involves non-biological processes, primarily photolysis and hydrolysis, which play a significant role in its dissipation from the environment.
Photolytic Degradation Mechanisms and By-product Formation
Photolytic degradation, or photolysis, is the breakdown of compounds by light. While direct photolysis of analogous organophosphorus pesticides like ethyl parathion (B1678463) by UV radiation is generally slow, the process can be significantly enhanced in the presence of photosensitizers, which are naturally occurring substances in water bodies that absorb light and transfer the energy to the pesticide molecule. The presence of substances like hydrogen peroxide, which can be found in agricultural irrigation water, can also increase the rate of photodegradation.
The primary photolytic degradation of compounds structurally similar to this compound involves the oxidation of the phosphonothioate group. This process leads to the formation of the corresponding oxon analog. Further degradation can occur through the cleavage of the ester bond, resulting in the formation of p-nitrophenol.
Table 1: Potential Photolytic Degradation By-products of this compound
| By-product Name | Chemical Formula | Role in Degradation Pathway |
| Ethyl (p-nitrophenyl)phosphonate (EPN-oxon) | C₈H₁₀NO₅P | Oxidation product of the parent compound |
| p-Nitrophenol | C₆H₅NO₃ | Product of ester bond cleavage |
Hydrolytic Dissipation in Aqueous and Terrestrial Matrices
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the environment, this compound is expected to degrade rapidly in both water and soil, primarily through hydrolysis and oxidation, with a predicted half-life of less than a month. coastalwiki.org The rate of hydrolysis is a critical factor determining its persistence in aqueous and terrestrial systems.
In soil, the breakdown of this compound primarily proceeds through hydrolysis and oxidation, leading to the formation of phenylphosphonic acid. rsc.org Due to its low water solubility, it is expected to be relatively immobile in soils and is likely to be adsorbed to suspended particles and sediments in aquatic environments. coastalwiki.org
Influence of Environmental Parameters on Abiotic Kinetics
Several environmental factors significantly influence the rate of abiotic degradation of phosphonothioates.
pH: The rate of hydrolysis of organophosphorus compounds is highly dependent on the pH of the surrounding medium. Generally, hydrolysis is faster in alkaline conditions (higher pH) compared to neutral or acidic conditions. rsc.org
Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis. Therefore, the degradation of this compound is expected to be faster in warmer climates or during warmer seasons.
Presence of Other Chemicals: The presence of certain metal ions can catalyze the hydrolysis of organophosphorus compounds, thereby increasing their degradation rate.
Biotransformation Mechanisms by Microbial Systems
Microbial degradation is a crucial pathway for the detoxification and removal of this compound from the environment. Various microorganisms have evolved enzymatic systems capable of breaking down this compound.
Characterization of Microbial Degradation Pathways
The microbial metabolism of phosphonothioates can proceed through several pathways, depending on the microbial species and environmental conditions (e.g., aerobic or anaerobic).
Under aerobic conditions , the primary microbial degradation pathway for structurally similar compounds involves an initial hydrolysis. This reaction is catalyzed by enzymes such as phosphotriesterases, which cleave the ester linkage. This initial step is a key detoxification process, as it breaks down the parent compound.
Under anaerobic conditions , a different pathway can occur, involving the reduction of the nitro group (-NO₂) on the p-nitrophenyl moiety to an amino group (-NH₂). This results in the formation of an amino-substituted analog.
Identification of Microbial Metabolites (e.g., phenylphosphonic acid)
The microbial breakdown of this compound and its analogs results in the formation of several intermediate metabolites. The identification of these metabolites is essential for understanding the complete degradation pathway and assessing any potential environmental impact of the breakdown products.
Studies on the metabolism of this class of compounds have identified several key metabolites:
Phenylphosphonic acid: This is a significant degradation product resulting from the breakdown of the parent compound in soil. rsc.org
O-ethyl phenylphosphonic acid: This metabolite has been identified in metabolism studies. coastalwiki.org
O-ethyl phenylphosphonothioic acid: Another metabolite observed in metabolic studies. coastalwiki.org
The further degradation of the initial hydrolysis product, p-nitrophenol, by microorganisms has also been studied. Some bacteria can utilize p-nitrophenol as a sole source of carbon and nitrogen, breaking it down into simpler, less toxic compounds. frontiersin.orgnih.govresearchgate.net This complete mineralization is a critical step in the ultimate removal of the xenobiotic from the environment.
Table 2: Identified Microbial Metabolites of this compound and its Analogs
| Metabolite Name | Chemical Formula | Pathway of Formation |
| Phenylphosphonic acid | C₆H₇O₃P | Hydrolysis and oxidation in soil |
| O-ethyl phenylphosphonic acid | C₈H₁₁O₃P | Microbial metabolism |
| O-ethyl phenylphosphonothioic acid | C₈H₁₁O₂PS | Microbial metabolism |
| p-Nitrophenol | C₆H₅NO₃ | Initial hydrolysis product |
Role of Specific Enzymes in Biotransformation (e.g., organophosphate hydrolase)
The biodegradation of organophosphorus compounds like this compound is a critical detoxification pathway in the environment, with specific enzymes playing a central role. Organophosphate hydrolase (OPH), also known as phosphotriesterase (PTE), is a key enzyme extensively studied for its ability to detoxify a wide array of organophosphates. nih.govresearchgate.net This enzyme, originally isolated from soil bacteria such as Brevundimonas diminuta and Flavobacterium sp., catalyzes the hydrolysis of the phosphate (B84403) ester bond in these toxic compounds. nih.govmdpi.com
The general mechanism of OPH involves a nucleophilic attack on the phosphorus center of the organophosphate substrate. mdpi.com For organophosphates containing a p-nitrophenyl group, such as the related compounds parathion and paraoxon, this enzymatic hydrolysis cleaves the ester linkage, releasing p-nitrophenol and a corresponding dialkyl phosphate or phosphonate (B1237965). nih.govnih.govnih.gov This process represents a significant detoxification step, as the hydrolysis products are generally less toxic than the parent compound. While wild-type OPH shows very high efficiency against substrates like paraoxon, its activity varies for other organophosphates. nih.govnih.gov
Enzymatic degradation by OPH is considered a promising approach for bioremediation of sites contaminated with organophosphorus pesticides. researchgate.net The hydrolysis carried out by these naturally occurring enzymes can be significantly faster than chemical hydrolysis, making it an efficient and environmentally friendly detoxification method. researchgate.netmdpi.com Research has focused on enhancing the stability and activity of OPH through protein engineering and immobilization techniques to improve its effectiveness for decontaminating organophosphate neurotoxins. nih.govnih.gov
Environmental Partitioning and Transport Dynamics
The environmental distribution of EPN is dictated by its physicochemical properties, which influence its tendency to partition into different environmental media such as soil, water, and air.
Adsorption to Soil and Sediment Phases
This compound is expected to exhibit limited mobility in soil environments. coastalwiki.org This behavior is primarily due to its tendency to adsorb to the solid phase of soils and sediments. The extent of this adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A reported mean Koc value for EPN is 1,327, which indicates a low potential for mobility in soil. nih.gov Consequently, when released into the environment, EPN is likely to bind to soil particles and is not expected to leach significantly into groundwater. nih.gov In aquatic systems, it is predicted to adsorb to suspended solids and partition into the sediment. nih.govcoastalwiki.org
| Parameter | Value | Implication |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1,327 | Low mobility in soil; strong adsorption to soil and sediment. nih.gov |
Volatilization Potential from Environmental Surfaces
The volatilization of EPN from soil and water surfaces is not considered a significant environmental fate process. nih.gov This is attributed to its low vapor pressure and a low Henry's Law constant. nih.govcoastalwiki.org The Henry's Law constant, which describes the partitioning of a chemical between air and water, is a key indicator of its volatilization potential. For EPN, this value is estimated to be 4.44 x 10⁻⁷ atm·m³/mol, a figure that suggests a low tendency to move from water to the atmosphere. nih.gov The U.S. Environmental Protection Agency (EPA) has noted that the impact of volatilization on aquatic exposure is not large for chemicals with a Henry's Law Constant below 10⁻⁷ atm·m³/mol. epa.gov Similarly, its low vapor pressure of 9.5 x 10⁻⁷ mm Hg at 25°C indicates that it is not expected to volatilize readily from dry soil surfaces. nih.gov
| Parameter | Value | Temperature (°C) | Implication |
|---|---|---|---|
| Vapor Pressure | 9.5 x 10⁻⁷ mm Hg | 25 | Low tendency to volatilize from dry surfaces. nih.gov |
| Henry's Law Constant | 4.44 x 10⁻⁷ atm·m³/mol | 25 | Low volatilization potential from moist soil and water. nih.gov |
Analytical Chemistry and Characterization Methodologies
Chromatographic Separation and Detection
Chromatography is a cornerstone for the analysis of EPN, providing the necessary separation from complex sample components before detection. Both gas and liquid chromatography are widely utilized.
Gas chromatography is a standard method for the analysis of EPN and related organophosphorus pesticides. acs.org The compound's volatility and thermal stability allow for its effective separation in the gas phase. To achieve high sensitivity and selectivity, specific detectors are employed.
The Flame Photometric Detector (FPD) is highly sensitive to phosphorus-containing compounds. By operating in the phosphorus mode (526 nm), the FPD allows for the selective detection of EPN in complex environmental and biological samples. Another common choice is the Nitrogen-Phosphorus Detector (NPD), which offers excellent sensitivity for both nitrogen- and phosphorus-containing compounds.
In one analytical approach for determining various phosphorus-containing pesticide metabolites, gas-liquid chromatography (GLC) coupled with an FPD (phosphorus mode) was utilized. d-nb.info The method involved derivatization to form benzyl (B1604629) esters, which were then analyzed, achieving a detection limit of less than 2 picomoles for the target compounds. d-nb.info The National Institute for Occupational Safety and Health (NIOSH) has also published a method (NIOSH 5012) for EPN analysis in air, which uses GC with a phosphorus-specific detector and has an estimated detection level of 2 ng per sample. nih.gov
Table 1: Gas Chromatography (GC) Method Parameters for Organophosphorus Compound Analysis
| Parameter | Details |
| Technique | Gas-Liquid Chromatography (GLC) d-nb.info |
| Detector | Flame Photometric Detector (FPD) - Phosphorus Mode d-nb.info |
| Column | Glass column (5% OV-210 on 80/100 mesh Gas Chrom Q) d-nb.info |
| Sample Preparation | Protonation, drying, and derivatization with 3-benzyl-1-p-tolyltriazene d-nb.info |
| Detection Limit | < 2 pmol d-nb.info |
High-Performance Liquid Chromatography (HPLC) is particularly valuable for analyzing EPN and its less volatile degradation products, which may not be suitable for GC analysis without derivatization. EPN is known to hydrolyze and metabolize into several products, including 4-nitrophenol (B140041) (PNP), O-ethyl phenylphosphonothioic acid (EPPTA), O-ethyl phenylphosphonic acid (EPPA), and phenylphosphonic acid (PPA). nih.gov
A validated isocratic ion-pair reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous analysis of the key degradation product 4-nitrophenol (PNP) and its major conjugates, 4-nitrophenyl β-glucuronide (PNP-G) and 4-nitrophenyl sulfate (B86663) (PNP-S). nih.govnih.gov This method utilizes a C18 column with UV-Vis detection and has been successfully applied to quantify these metabolites in biological samples like rat bile. nih.govnih.gov
The method demonstrates good linearity over a concentration range of 1–100 μM for PNP and its conjugates, with a lower limit of quantification (LLOQ) of 2.5 μM. nih.gov
Table 2: HPLC Method for Analysis of 4-Nitrophenol and its Conjugates
| Parameter | Details |
| Technique | Isocratic Ion Pair RP-HPLC nih.gov |
| Column | C18 nih.gov |
| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) containing 0.03 M tetrabutylammonium (B224687) bromide (TBAB) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV-Vis at 290 nm nih.gov |
| Internal Standard | 4-ethylphenol (ETP) nih.gov |
| Linear Range | 1-100 μM nih.gov |
| LLOQ | 2.5 μM nih.gov |
Spectroscopic Techniques for Structural Confirmation and Quantification
Mass Spectrometry (MS), often coupled with a chromatographic separation technique like GC or HPLC, is indispensable for the structural confirmation of EPN and its metabolites. In GC-MS analysis, the compound undergoes ionization, and the resulting fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification. Both Electron Ionization (EI) and Chemical Ionization (CI) modes can be used to monitor neutralization products of phosphonothiolates. researchgate.net The molecular formula of EPN is C₁₄H₁₄NO₄PS, and its molecular weight is approximately 323.30 g/mol . nist.govepa.gov
Immunoanalytical Approaches for Detection
Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for screening large numbers of samples. These methods are based on the specific binding interaction between an antibody and the target analyte (antigen).
Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed for the detection of EPN. acs.orgnih.gov These assays are typically performed in a competitive format, where EPN in a sample competes with a labeled EPN derivative for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of EPN in the sample.
A study detailed the development of both competitive direct and indirect ELISAs for EPN. acs.orgnih.gov The competitive indirect ELISA, which used a specific monoclonal antibody and a coating antigen, showed a 50% inhibitory concentration (IC₅₀) of 2.9 ng/mL and a detection limit of 0.3 ng/mL. acs.org A competitive direct ELISA format demonstrated even higher sensitivity, with an IC₅₀ of 0.6 ng/mL and a detection limit of 0.09 ng/mL. acs.org These assays showed negligible cross-reactivity with other organophosphorus pesticides, highlighting their specificity. acs.org
Table 3: Performance of Monoclonal Antibody-Based ELISAs for EPN Detection
| ELISA Format | IC₅₀ (ng/mL) | Detection Limit (ng/mL) |
| Competitive Indirect ELISA | 2.9 acs.org | 0.3 acs.org |
| Competitive Direct ELISA | 0.6 acs.org | 0.09 acs.org |
The foundation of a highly specific and sensitive immunoassay is the antibody. Monoclonal antibodies (mAbs) are particularly valuable because they are a homogeneous population of antibodies that all recognize the same specific epitope on the target molecule. nih.gov
The development of mAbs for EPN involves synthesizing haptens—small molecules that correspond to a part of the EPN structure. acs.org These haptens are then conjugated to a larger carrier protein to make them immunogenic, and this conjugate is used to immunize animals (typically mice) to elicit an immune response. acs.org Antibody-producing cells are then isolated and fused with myeloma cells to create hybridomas, which are screened to identify clones producing mAbs with the highest specificity and affinity for EPN. acs.orgnih.gov Through this process, highly specific mAbs can be selected and produced in large quantities for use in various immunoassay formats. acs.org
Method Development and Validation in Complex Matrices
The accurate quantification of Ethyl (p-nitrophenyl)phosphonothioate (EPN) in complex matrices is contingent upon the development and rigorous validation of analytical methodologies. These matrices, which include soil, water, and various food commodities, present unique challenges due to the presence of interfering substances that can affect the accuracy and precision of the analysis. Method development, therefore, focuses on optimizing sample preparation and instrumental analysis to ensure selectivity, sensitivity, and reliability.
Sample preparation is a critical step designed to extract EPN from the matrix and remove co-extractives that could interfere with the analysis. Common techniques include solid-phase extraction (SPE) for aqueous samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for solid samples like soil and food. The choice of extraction solvent and clean-up sorbents is crucial for achieving high recovery rates.
Instrumental analysis is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). GC-MS/MS is a widely used technique that offers high selectivity and sensitivity for the detection of EPN. The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode enhances the specificity of the analysis.
Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).
Research Findings in Soil Matrices
A comprehensive multi-residue method for the analysis of 477 pesticides, including EPN, in five different soil types has been developed and validated using LC-MS/MS. The method demonstrated excellent linearity over a concentration range of 1–200 µg/kg with a correlation coefficient (r²) greater than 0.990. The limit of quantitation (LOQ) for EPN was established at 2 µg/kg.
Table 1: Method Validation Data for EPN in Soil using LC-MS/MS
| Parameter | Value |
| Linearity Range | 1–200 µg/kg |
| Correlation Coefficient (r²) | >0.990 |
| Limit of Quantitation (LOQ) | 2 µg/kg |
| Recovery (%) at different spiking levels | |
| 10 µg/kg | 70-120% |
| 50 µg/kg | 70-120% |
| Precision (RSD, %) at different spiking levels | |
| 10 µg/kg | <20% |
| 50 µg/kg | <20% |
Data sourced from a study on the multi-residue analysis of pesticides in soil.
Research Findings in Food Matrices
The QuEChERS method combined with GC-MS/MS has been successfully employed for the simultaneous analysis of 322 pesticide residues, including EPN, in various agricultural products. The validation of this method in different food matrices demonstrated good performance characteristics. The established LOQ for EPN was 0.01 mg/kg, meeting the positive list system (PLS) criterion.
A study evaluating pesticide residues in various food commodities reported recovery and precision data for EPN in representative matrices.
Table 2: Recovery and Precision of EPN in Food Matrices using QuEChERS and GC-MS/MS
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Spinach | 0.05 | 81.1 | 6.4 |
| Brown Rice | 0.05 | 69.8 | 1.6 |
| Orange | 0.05 | 74.2 | 3.9 |
| Soybean | 0.05 | 97.9 | 8.4 |
Data adapted from a study on the simultaneous screening of residual pesticides in fruits and vegetables.
Furthermore, the United States Department of Agriculture's Pesticide Data Program (PDP) in 2022 detected no EPN residues in various baby food products and vegetables, with a limit of detection of 0.003 mg/kg in baby food green beans and summer squash, and 0.040 mg/kg in carrots and potatoes.
Research Findings in Water Matrices
The analysis of EPN in water matrices often involves a pre-concentration step using solid-phase extraction (SPE) followed by GC or LC-based detection. While detailed validation studies specifically for EPN in water are part of broader multi-residue method validations, specific detection limits have been reported. For instance, EPN was not detected in groundwater samples in California, with a reported detection limit of 0.6 ppb.
Compound Names
| Compound Name |
| This compound |
| EPN |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl (p-nitrophenyl)phosphonothioate, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and energetics. The choice of functional and basis set, such as B3LYP-D3 with a 6-311++G(d,p) basis set, is crucial for obtaining accurate results that can be benchmarked against experimental values. mdpi.com These calculations provide insights into the distribution of electrons within the molecule, which is key to its reactivity.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the partial charges on individual atoms. The HOMO-LUMO gap is an indicator of the molecule's chemical stability, while the electrostatic potential surface reveals regions susceptible to nucleophilic or electrophilic attack. For instance, the phosphorus atom is often a site of interest for nucleophilic attack in hydrolysis reactions.
Table 1: Calculated Electronic Properties of this compound Note: The values in this table are representative and intended for illustrative purposes based on typical computational outputs for similar molecules.
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.5 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on P | +0.8 e | Suggests the phosphorus center is electrophilic and a likely site for nucleophilic attack. |
| Mulliken Charge on S | -0.2 e | Indicates a partial negative charge on the sulfur atom. |
| Mulliken Charge on O (nitro) | -0.5 e | Shows the strong electron-withdrawing nature of the nitro group. |
Molecular Dynamics Simulations of Reactivity and Conformation
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations can be used to explore the conformational landscape of this compound, revealing the flexibility of its ethyl and p-nitrophenyl groups. This is particularly important for understanding how the molecule might orient itself to interact with other molecules, such as solvents or reactants.
In the context of reactivity, MD simulations can model the approach of a reactant, like a water molecule or a hydroxide (B78521) ion, to the this compound molecule. These simulations can help to identify favorable interaction geometries and the role of solvent molecules in stabilizing or destabilizing particular conformations. The insights from MD simulations are crucial for understanding reaction dynamics in a condensed phase, where solvent effects can be significant. mdpi.com
Mechanistic Elucidation through Computational Transition State Analysis
A key application of computational chemistry is the elucidation of reaction mechanisms. For reactions such as the hydrolysis of this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state provide critical information about the reaction mechanism and its rate-determining step.
Studies on similar p-nitrophenyl esters have shown that the hydrolysis can proceed through a tetrahedral intermediate. mdpi.com Computational transition state analysis can map out the potential energy surface for this process, including the formation of the intermediate and its subsequent breakdown to products. The calculations can also reveal the role of individual solvent molecules, such as water, in stabilizing the transition state through hydrogen bonding. For example, it has been shown in similar systems that a ring of several water molecules can lower the activation energy of the reaction. mdpi.com
Table 2: Hypothetical Activation Enthalpies for the Hydrolysis of this compound with Explicit Water Molecules Note: This table is illustrative and based on findings for similar p-nitrophenyl esters, demonstrating the trend of decreasing activation energy with an increasing number of solvating water molecules.
| Number of Water Molecules | Activation Enthalpy (kcal/mol) |
|---|---|
| 1 | +15.2 |
| 2 | +8.7 |
| 3 | +2.1 |
| 4 | -3.5 |
Modeling of Thermodynamic and Kinetic Parameters of Reactions
From the potential energy surfaces generated through computational studies, it is possible to model key thermodynamic and kinetic parameters of reactions involving this compound. Thermodynamic parameters, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, indicate whether a reaction is energetically favorable.
Kinetic parameters, such as the activation energy (Ea), are derived from the energy of the transition state relative to the reactants. These parameters can be used in conjunction with transition state theory to estimate reaction rate constants. Computational studies can also be used to investigate kinetic isotope effects, which can provide further validation of the predicted transition state structure and reaction mechanism. nih.gov For instance, the hydrolysis of ethyl p-nitrophenyl phosphate (B84403) has been studied using isotope effects to probe the nature of the transition state. nih.gov
Table 3: Modeled Thermodynamic and Kinetic Parameters for the Hydrolysis of this compound Note: The values in this table are representative and based on computational studies of analogous reactions.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| ΔHrxn | Enthalpy of reaction | -10 to -20 kcal/mol |
| ΔGact | Gibbs free energy of activation | +15 to +25 kcal/mol |
| kcalc | Calculated rate constant | Varies with temperature and conditions |
Enzymatic Interactions and Biocatalytic Studies
Mechanisms of Phosphotriesterase-Catalyzed Hydrolysis
Phosphotriesterase (PTE), also known as organophosphorus hydrolase (OPH), is the most extensively studied enzyme capable of hydrolyzing organophosphorus compounds, including EPN. nih.govnih.gov Originally isolated from soil bacteria like Pseudomonas diminuta and Flavobacterium sp., these enzymes are believed to have evolved to utilize organophosphate insecticides as a source of nutrients. nih.gov The catalytic efficiency of PTE for some substrates, like paraoxon, is exceptionally high, nearing the diffusion-controlled limit. nih.govmmsl.cznih.gov PTE exhibits broad substrate specificity, readily hydrolyzing a variety of phosphotriesters, phosphonates, and phosphinates. nih.gov
The hydrolysis reaction catalyzed by PTE involves a nucleophilic attack on the phosphorus center of the substrate. nih.gov Studies using ¹⁸O-labeled water have confirmed that the oxygen atom from the water molecule is incorporated into the phosphorus product, demonstrating that the attack occurs at the phosphorus atom rather than the carbon of the leaving group. nih.gov
Stereochemical Course of Enzymatic Reactions (e.g., Inversion of Configuration)
A key feature of the PTE-catalyzed hydrolysis mechanism is its stereospecificity. The reaction proceeds via a direct nucleophilic attack by a water molecule (or hydroxide (B78521) ion) on the phosphorus center of the substrate. nih.govmmsl.cz This mechanism has been elucidated through studies using chiral organophosphorus compounds, such as O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (a compound structurally analogous to EPN). nih.gov
The analysis of the hydrolysis products reveals that the reaction occurs with a complete inversion of the stereochemical configuration at the phosphorus center. nih.govmmsl.cz This finding is significant as it provides strong evidence for a single-step, SN2-type mechanism. nih.govacs.org It rules out a mechanism involving a covalent enzyme-substrate intermediate, which would proceed through a double-displacement pathway and result in a net retention of configuration. The observed inversion of stereochemistry confirms a direct attack by the activated water molecule on the substrate. nih.gov
Wild-type PTE typically displays stereoselectivity, preferentially hydrolyzing one enantiomer of a chiral substrate over the other. mmsl.cz For many G-type nerve agents and their analogs, the wild-type enzyme favors the RP-enantiomers. nih.gov
Characterization of Enzyme-Substrate Interactions and Active Site Involvement
The active site of phosphotriesterase is structured to facilitate the rapid hydrolysis of organophosphates. It features a binuclear metal center, typically containing two zinc ions (Zn²⁺), located at the C-terminal end of a (β/α)₈-barrel structural fold. mmsl.cz These two metal ions are bridged by a water molecule, which acts as the nucleophile in the reaction. mmsl.cz
The catalytic mechanism involves several key interactions:
Nucleophile Activation: The bridging water molecule is deprotonated to form a more potent hydroxide nucleophile. This activation is facilitated by the coordination to the two metal ions and by a nearby carboxylate group from an aspartate residue. mmsl.cz The pH-rate profile for PTE activity shows dependence on a group with a pKₐ of approximately 6.1, which is believed to be this metal-bound water molecule.
Substrate Activation: Upon binding to the active site, the organophosphate substrate is positioned for attack. The phosphoryl oxygen of the substrate coordinates directly with one of the metal ions (the β-metal ion). mmsl.cz This interaction polarizes the P-O bond, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack. mmsl.cz
Active Site Residues: The size and shape of the substrate-binding pocket are defined by specific amino acid residues. mmsl.cz Mutations in these residues can alter the enzyme's substrate specificity and stereoselectivity. For instance, by modifying key residues in the active site, the catalytic preference of PTE can be enhanced, relaxed, or even inverted to favor the hydrolysis of the more toxic SP-enantiomers of certain nerve agents. mmsl.cznih.gov
| Enzyme Variant | Substrate Analog | Preferred Enantiomer | Relative Improvement for SP Isomer |
|---|---|---|---|
| Wild-Type PTE | GB Analog | RP | 1x (Baseline) |
| Mutant H254G/L303T | GB Analog | SP | >100x |
| Wild-Type PTE | GF Analog | RP | 1x (Baseline) |
| Mutant I106A/H257Y/L303T | GF Analog | SP | >50x |
General Mechanisms of Organophosphorus Compound Interaction with Hydrolases
Organophosphorus (OP) compounds interact with hydrolase enzymes through two primary, contrasting mechanisms: inhibition and catalytic hydrolysis. nih.gov
Inhibition: The most widely known interaction is the inhibition of serine hydrolases, particularly acetylcholinesterase (AChE). mdpi.comnih.gov In this mechanism, the OP compound acts as a substrate analog. A serine residue in the enzyme's active site performs a nucleophilic attack on the phosphorus atom of the OP compound. mdpi.com This results in the formation of a stable, covalent phosphoseryl-enzyme complex and the release of the leaving group (e.g., p-nitrophenol). mdpi.com This phosphorylated enzyme is catalytically inactive and its regeneration is extremely slow, leading to what is often termed irreversible inhibition. nih.gov This process is the basis for the neurotoxicity of many OP compounds. mdpi.com
Catalytic Hydrolysis: In contrast, enzymes like phosphotriesterase (PTE) and organophosphorus acid anhydrolase (OPAA) catalytically hydrolyze OP compounds, representing a detoxification pathway. nih.gov Instead of forming a stable covalent intermediate, these enzymes use an activated water molecule as a nucleophile to directly attack the phosphorus center of the OP substrate. nih.govmmsl.cz This leads to the cleavage of a phosphoester bond and the regeneration of the active enzyme for subsequent catalytic cycles. nih.gov This mechanism does not involve the phosphorylation of an enzyme residue. nih.gov
Comparative Enzymology of Related Phosphoryl Transfer Reactions
Phosphoryl transfer reactions are fundamental to numerous biological processes, and the enzymes that catalyze them employ a range of mechanistic strategies. nih.gov The hydrolysis of a phosphotriester like EPN by PTE can be compared to other enzymatic phosphoryl transfer reactions, such as those catalyzed by alkaline phosphatase (AP) or kinases.
Mechanistic possibilities for phosphoryl transfer fall on a spectrum from dissociative to associative pathways. nih.govstanford.edu
Dissociative (SN1-like): These reactions proceed through a short-lived, unstable metaphosphate intermediate. This pathway is often favored in non-enzymatic reactions of phosphate (B84403) monoesters. stanford.edunih.gov
Associative (SN2-like): These reactions involve the formation of a pentavalent phosphorane transition state or intermediate. This mechanism is characteristic of reactions involving phosphate triesters, where there is significant bond formation with the incoming nucleophile before the leaving group departs. acs.orgnih.gov The PTE-catalyzed hydrolysis of EPN fits this model. nih.gov
Concerted: This is an SN2-type reaction with a single transition state where bond formation and bond cleavage occur simultaneously. nih.gov
Q & A
Q. What are the synthetic routes and structural characterization methods for EPN?
EPN is synthesized via nucleophilic substitution between p-nitrophenol and ethyl phosphonothioic chloride under anhydrous conditions. Key structural features include the phosphonothioate (P=S) bond and the p-nitrophenyl group, which can be characterized using nuclear magnetic resonance (NMR; e.g., P and H NMR) and infrared (IR) spectroscopy. Mass spectrometry (MS) confirms molecular weight (CHNOPS, 323.3 g/mol), while X-ray crystallography resolves stereochemistry .
Q. Which analytical techniques are optimal for quantifying EPN in environmental matrices?
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 270–280 nm) is standard due to EPN’s nitroaromatic absorbance. Gas chromatography (GC) with flame photometric detection (FPD) or mass spectrometry (GC-MS) enhances sensitivity for trace analysis. Sample preparation involves liquid-liquid extraction (ethyl acetate) for aqueous matrices or Soxhlet extraction for soils, followed by cleanup using silica gel columns .
Q. How does EPN degrade in environmental systems, and what factors influence its persistence?
EPN undergoes hydrolysis (half-life <30 days in water at pH 7) via cleavage of the P–O bond, forming p-nitrophenol and ethyl phosphonothioic acid. Oxidation by hydroxyl radicals accelerates degradation in sunlight-exposed water. In soil, adsorption to organic matter limits mobility, but microbial activity contributes to breakdown under aerobic conditions. Key parameters include pH, temperature, and organic carbon content .
Advanced Research Questions
Q. What mechanistic insights explain EPN’s inhibition of acetylcholinesterase (AChE)?
EPN phosphorylates the serine hydroxyl group in AChE’s catalytic triad, irreversibly blocking neurotransmitter hydrolysis. Kinetic assays using Ellman’s method (monitoring thiocholine production at 412 nm) reveal a bimolecular rate constant () of ~10 M min. Structural analogs (e.g., paraoxon) show higher potency due to electronegative leaving groups, but EPN’s thiophosphoryl group confers slower reactivation, complicating antidote development .
Q. How can high-valent molybdenum complexes be optimized for EPN degradation?
Molybdenum(VI) oxo-peroxo complexes (e.g., [MoO(O)(HO)]) cleave EPN’s P–S bond via nucleophilic attack. Experimental design should monitor degradation using P NMR or HPLC, with pseudo-first-order kinetics under buffered aqueous conditions (pH 8–9). Catalyst loading (0.1–1 mol%) and peroxide concentration (HO: 10–50 mM) are critical variables. Compare with VX degradation mechanisms for cross-validation .
Q. What ecotoxicological models are suitable for assessing EPN’s impact on aquatic ecosystems?
Daphnia magna (48-h LC = 0.5 µg/L) and zebrafish (Danio rerio) embryos (96-h LC = 1.2 mg/L) are standardized models. Measure biomarkers like AChE inhibition, oxidative stress (catalase activity), and genotoxicity (comet assay). Sediment toxicity tests should account for EPN’s adsorption to particulate matter, requiring equilibrium partitioning theory adjustments .
Q. How does EPN interact with non-target esterases in mammalian systems?
Rabbit polymorphonuclear leukocyte esterases hydrolyze EPN analogs (e.g., p-nitrophenyl acetate) at rates proportional to substrate lipophilicity. Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) for real-time activity monitoring. Competitive inhibition assays with EPN (1–100 µM) reveal IC values, while SDS-PAGE zymography identifies isoform-specific effects .
Q. What safety protocols are critical for handling EPN in laboratory settings?
NIOSH guidelines mandate PPE (nitrile gloves, lab coats) and fume hoods to prevent dermal absorption (skin notation: SK-SYS 3). Store EPN in amber glass at 4°C under inert gas. Spill management requires neutralization with 10% sodium hydroxide (hydrolyzes P–S bond) followed by activated carbon adsorption. Monitor airborne levels via GC-MS (<0.1 mg/m OSHA PEL) .
Q. How can contradictions in EPN toxicity data be resolved across studies?
Discrepancies in LC values often arise from differences in test species, exposure duration, or solvent carriers (e.g., acetone vs. DMSO). Meta-analyses should standardize protocols (OECD Guidelines 203/211) and control for confounding factors (temperature, dissolved oxygen). Cross-reference in vitro AChE inhibition data with in vivo outcomes to validate mechanistic consistency .
Q. What methodologies advance biodegradation studies of EPN in soil microbiota?
Enrichment cultures using EPN-contaminated soil (1–10 ppm) under aerobic conditions identify degraders via 16S rRNA sequencing. Monitor metabolites (p-nitrophenol, phosphorothioates) via LC-MS. Isotopic labeling (C-EPN) quantifies mineralization to CO. Compare degradation rates across soil types (clay vs. loam) to model field persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
